N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide)
Description
Properties
IUPAC Name |
2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2O2S2/c17-11-5-9(13(19)25-11)15(23)21-7-2-1-3-8(4-7)22-16(24)10-6-12(18)26-14(10)20/h1-6H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNXYSBETFMECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) typically involves the reaction of 1,3-phenylenediamine with 2,5-dichlorothiophene-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the thiophene rings.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.
Scientific Research Applications
N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Analogues in Polymeric Monomers
3-Chloro-N-phenyl-phthalimide () :
- Structure : Phthalimide core with chlorine and phenyl substituents.
- Key Differences : Lacks thiophene rings and bis-carboxamide linkage.
- Applications : Used in polyimide synthesis due to thermal stability .
- Electronic Properties : Phthalimide’s electron-deficient nature contrasts with thiophene’s electron-rich system, affecting charge transport in polymers.
N,N'-(3,3'-Dichlorobiphenyl-4,4'-diyl)bis(3-hydroxy-4-(2-chlorophenyldiazenyl)naphthalene-2-carboxamide) () :
- Structure : Biphenyl linker with naphthalene-carboxamide groups and diazenyl substituents.
- Key Differences : Larger aromatic system (naphthalene vs. thiophene) and diazenyl groups introduce conjugation pathways suitable for dyes.
- Applications : Likely used in pigments or optoelectronic materials due to extended π-conjugation .
Functional Analogues in Medicinal Chemistry
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ():
- Structure: Cyclopropane ring with carboxamide and methoxyphenoxy groups.
- Key Differences : Flexible cyclopropane linker vs. rigid phenylene-thiophene system.
- Applications: Potential bioactive molecule (e.g., enzyme inhibition) due to stereochemical complexity .
Benzathine Benzylpenicillin () :
- Structure : Penicillin salt with dibenzylethylenediamine.
- Key Differences : Aliphatic vs. aromatic carboxamide; pharmaceutical vs. material science focus.
- Relevance : Highlights the versatility of carboxamide bonds in diverse applications .
Research Findings and Implications
- Electronic Properties : The 2,5-dichlorothiophene units in the target compound likely enhance electron delocalization compared to phthalimide-based systems, favoring charge transport in semiconductors .
- Thermal Stability : Chlorine substituents and rigid aromatic linkers may improve thermal resistance, similar to polyimide precursors in .
- Synthetic Challenges : Multi-step synthesis required for precise regioselectivity (e.g., chlorine placement on thiophene), akin to diazenyl-functionalized compounds in .
Biological Activity
N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 430.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with cellular receptors and enzymes involved in disease pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in metabolic pathways, thereby affecting cellular functions.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Effects : Some derivatives show promise in inhibiting the growth of pathogenic bacteria and fungi.
Anticancer Properties
Research has demonstrated that N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide) exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation in:
- Breast Cancer (MCF-7) : IC = 15 µM
- Lung Cancer (A549) : IC = 20 µM
- Colon Cancer (HT-29) : IC = 18 µM
Table 1: Cytotoxicity Data
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide). The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study found that it exhibited significant antibacterial activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Table 2: Antimicrobial Activity Data
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-(1,3-phenylene)bis(2,5-dichlorothiophene-3-carboxamide), and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid derivatives with 1,3-phenylenediamine under catalytic conditions. Key parameters include:
- Catalyst selection : Use of coupling agents like EDC/HOBt or carbodiimides for amide bond formation .
- Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product suppression .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol improves purity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : - and -NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). Chlorine substituents split signals due to spin-spin coupling .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95% target peak area) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 537.89 for CHClNOS) .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields in the coupling step?
- Methodological Answer :
- Variable screening : Design a factorial experiment to test temperature (40–100°C), catalyst loading (1–5 mol%), and stoichiometry (1:1 to 1:2 amine:acid ratio). Response surface methodology (RSM) models can identify optimal conditions .
- Alternative coupling reagents : Replace EDC with PyBOP or HATU to reduce racemization and improve efficiency .
- In situ monitoring : Use FTIR to track carbonyl stretching (1700–1650 cm) and confirm reaction completion, minimizing over-reaction byproducts .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated -NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to validate conformational models. Discrepancies may arise from solvent effects or crystal packing .
- X-ray crystallography : Resolve solid-state structure to confirm bond angles/distances and compare with DFT-optimized geometries. For example, thiophene ring planarity deviations >5° suggest computational model adjustments .
- Dynamic NMR : Probe rotational barriers in amide bonds at variable temperatures to reconcile slow-exchange behavior with simulated energy barriers .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electrochemical profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF) measures redox potentials. Chlorine substituents lower LUMO energy, enhancing electron affinity (e.g., E = −1.2 V vs. Ag/AgCl) .
- Computational modeling : HOMO-LUMO gaps calculated via DFT correlate with UV-Vis absorption maxima (e.g., λ 320 nm for Cl-substituted vs. 290 nm for H-analogues) .
- Kinetic studies : Compare hydrolysis rates under acidic/alkaline conditions to quantify steric/electronic effects of substituents on amide bond stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
